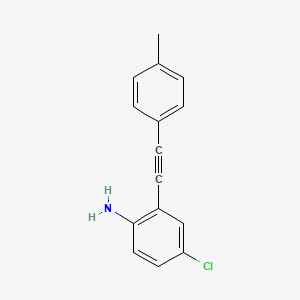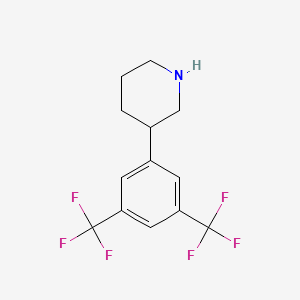![molecular formula C11H12BrN3O2 B11761666 3H-Imidazo[4,5-b]pyridine-3-carboxylic acid, 6-bromo-, 1,1-dimethylethyl ester](/img/structure/B11761666.png)
3H-Imidazo[4,5-b]pyridine-3-carboxylic acid, 6-bromo-, 1,1-dimethylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-Imidazo[4,5-b]pyridine-3-carboxylic acid, 6-bromo-, 1,1-dimethylethyl ester is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by its unique structure, which includes a bromine atom and a tert-butyl ester group. It has garnered interest in various fields due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Imidazo[4,5-b]pyridine-3-carboxylic acid, 6-bromo-, 1,1-dimethylethyl ester typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . This intermediate is then subjected to alkylation reactions under phase transfer catalysis conditions to introduce the tert-butyl ester group . The reaction conditions often include the use of dimethylformamide (DMF), potassium carbonate (K2CO3), and a phase transfer catalyst such as tetrabutylammonium bromide (t-BAB) at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3H-Imidazo[4,5-b]pyridine-3-carboxylic acid, 6-bromo-, 1,1-dimethylethyl ester undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Oxidation/Reduction: Typical oxidizing agents might include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), while reducing agents could include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-b]pyridine derivatives .
科学的研究の応用
3H-Imidazo[4,5-b]pyridine-3-carboxylic acid, 6-bromo-, 1,1-dimethylethyl ester has several scientific research applications:
作用機序
The mechanism of action of 3H-Imidazo[4,5-b]pyridine-3-carboxylic acid, 6-bromo-, 1,1-dimethylethyl ester involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: A precursor in the synthesis of the target compound.
Imidazo[4,5-b]pyridine derivatives: These include various substituted imidazo[4,5-b]pyridines with different functional groups.
Uniqueness
3H-Imidazo[4,5-b]pyridine-3-carboxylic acid, 6-bromo-, 1,1-dimethylethyl ester is unique due to the presence of the bromine atom and the tert-butyl ester group, which confer specific chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .
特性
分子式 |
C11H12BrN3O2 |
|---|---|
分子量 |
298.14 g/mol |
IUPAC名 |
tert-butyl 6-bromoimidazo[4,5-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H12BrN3O2/c1-11(2,3)17-10(16)15-6-14-8-4-7(12)5-13-9(8)15/h4-6H,1-3H3 |
InChIキー |
FWBODCLJYFFCDR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C=NC2=C1N=CC(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Isopropyl-(2-methyl-benzyl)-amino]-acetic acid](/img/structure/B11761592.png)
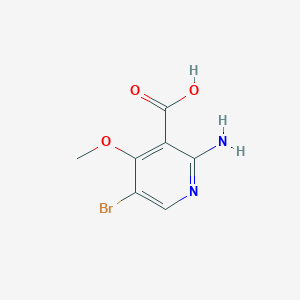
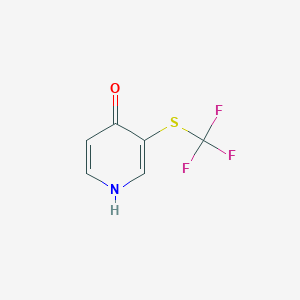
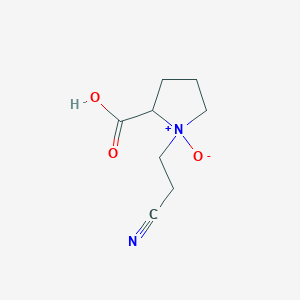
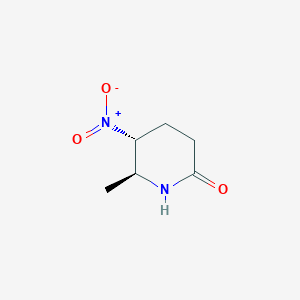
![7-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B11761621.png)
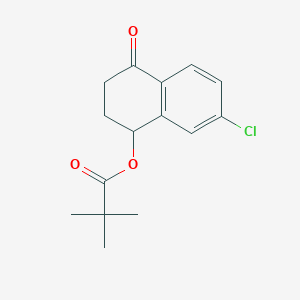
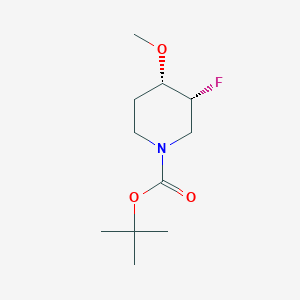
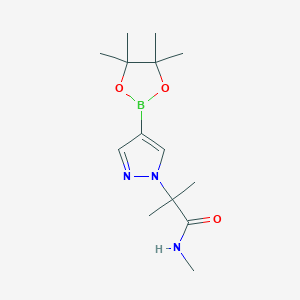
![ethyl (2E)-2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B11761650.png)
![5,7-Dihydrofuro[3,4-b]pyridin-3-ol](/img/structure/B11761651.png)

